molecular formula C16H17BrO3 B8202514 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene

1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene

Cat. No.: B8202514
M. Wt: 337.21 g/mol
InChI Key: DLDOBOUGDGLHBG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with benzyloxy, bromo, and dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo group can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-4-bromobenzene
  • 1-(Benzyloxy)-3-methylbenzene
  • 1-(Benzyloxy)-3-chlorobenzene

Uniqueness: 1-(Benzyloxy)-3-bromo-5-(dimethoxymethyl)benzene is unique due to the presence of both benzyloxy and dimethoxymethyl groups, which provide a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization in various fields.

Properties

IUPAC Name

1-bromo-3-(dimethoxymethyl)-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-16(19-2)13-8-14(17)10-15(9-13)20-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDOBOUGDGLHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC(=C1)Br)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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